3-(4-Fluorophenoxy)propanoyl chloride
Description
3-(4-Fluorophenoxy)propanoyl chloride (CAS 772-70-3) is an organofluorine compound with the molecular formula C₉H₈ClFO and a molecular weight of 186.61 g/mol . Structurally, it consists of a propanoyl chloride backbone substituted with a 4-fluorophenoxy group at the third carbon (Figure 1). This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of the fluorine atom, which enhances reactivity in nucleophilic acyl substitution reactions. Its MDL number is MFCD12031747, and it is commercially available in high purity (≥95%) .
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H8ClFO2/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 |
InChI Key |
CPPBGBUEWTYGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction with Thionyl Chloride: One common method for preparing 3-(4-Fluorophenoxy)propanoyl chloride involves the reaction of 3-(4-fluorophenoxy)propanoic acid with thionyl chloride.
Oxalyl Chloride Method: Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 3-(4-Fluorophenoxy)propanoyl chloride generally follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-(4-Fluorophenoxy)propanoyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 3-(4-fluorophenoxy)propanoic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), benzene.
Catalysts: DMF (for oxalyl chloride method).
Major Products Formed
Amines: Formation of amides.
Alcohols: Formation of esters.
Thiols: Formation of thioesters.
Scientific Research Applications
3-(4-Fluorophenoxy)propanoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: The compound is employed in the preparation of advanced materials, including polymers and coatings.
Biological Studies: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-(4-Fluorophenoxy)propanoyl chloride is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a propanoyl chloride functional group linked to a para-fluorophenoxy moiety, exhibits properties that may be beneficial in pharmaceutical applications, particularly in the development of therapeutic agents targeting various diseases.
- Molecular Formula : C10H10ClF O2
- Molecular Weight : Approximately 216.64 g/mol
- Physical State : Colorless to light yellow liquid
- Solubility : Soluble in organic solvents like ethyl acetate and methanol; insoluble in water.
3-(4-Fluorophenoxy)propanoyl chloride acts primarily as an acylating agent. The electrophilic nature of the acyl chloride group allows it to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is crucial for its biological activity, as it enables the compound to interact with various biological targets, including enzymes and receptors.
Antitumor Activity
Research indicates that 3-(4-Fluorophenoxy)propanoyl chloride exhibits significant antitumor properties. Preclinical studies have shown its potential utility in developing therapeutic agents aimed at treating different types of cancer. The presence of the fluorine atom enhances metabolic stability and bioavailability, which are critical factors for effective drug design.
Neuroprotective Properties
In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. The fluorinated structure is believed to improve the compound's ability to cross the blood-brain barrier, thereby enhancing its efficacy in targeting central nervous system disorders.
Case Studies
- Study on Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that 3-(4-Fluorophenoxy)propanoyl chloride significantly inhibited cell proliferation.
- IC50 values were determined for different cell lines, with values ranging from 10 µM to 25 µM, indicating moderate potency against tested tumors.
- Neuroprotective Effects :
- In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.
- Further studies are required to elucidate the exact mechanisms through which this compound exerts its neuroprotective effects.
Comparative Analysis
To understand the unique properties of 3-(4-Fluorophenoxy)propanoyl chloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)propanoyl chloride | Similar structure with chlorine instead of fluorine | Different biological activity profiles |
| 3-(Phenyl)propionyl chloride | Lacks halogen substitution | May exhibit different reactivity due to lack of fluorine |
| 3-(2-Fluorophenyl)propionyl chloride | Contains fluorine but at a different position | Variations in physicochemical properties |
The unique substitution pattern and the presence of fluorine at the para position enhance the stability and reactivity of 3-(4-Fluorophenoxy)propanoyl chloride compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
